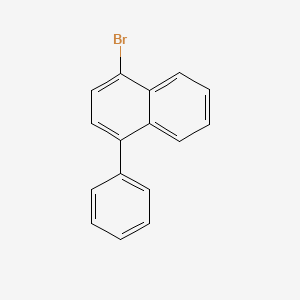

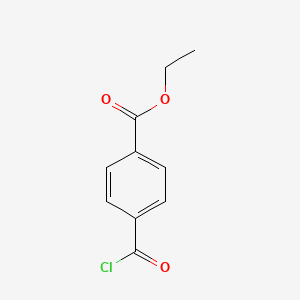

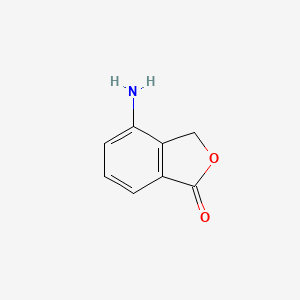

![molecular formula C7H5BrN2O2S B1280005 2-(2-溴咪唑并[2,1-b]噻唑-6-基)乙酸 CAS No. 61984-81-4](/img/structure/B1280005.png)

2-(2-溴咪唑并[2,1-b]噻唑-6-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various thiazole derivatives, including those related to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid, has been explored in several studies. One approach involves the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 to yield 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives with significant antimicrobial activities . Another study describes the synthesis of thiazolo[5,4-b]indoles through the Gunch reaction from bromindoxyl and primary thioamides, where the yield was found to be dependent on the substituent connected to the thioamide group . Additionally, ethyl imidazo[2,1-b]thiazole-6-acetates were prepared from substituted 2-aminothiazoles and 2-aminobenzothiazoles by reaction with ethyl 4-bromoacetoacetate, leading to the corresponding acetic acids .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and fast atom bombardment mass spectrometry (FAB+-MS) spectral data were used to confirm the chemical structures of the synthesized thiazole derivatives . The NMR spectra were also instrumental in suggesting the structures and the direction of cyclization for the isomers of substituted thiazolo[3, 2-a]benzimidazol-3(2H)-one .

Chemical Reactions Analysis

The chemical reactivity of the synthesized thiazole derivatives was demonstrated through their antimicrobial activities. The compounds exhibited significant levels of activity against various bacterial strains such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Candida globrata . The cyclization reactions of [(4- or 5-Substituted-2-benzimidazolyl)thio]acetic acids to thiazolo[3, 2-a]benzimidazol-3(2H)-one also highlight the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the thiazole ring. The formation of stable hydrobromides in the case of thiazoloindoles with certain substituents indicates the influence of these groups on the compounds' solubility and stability . The anti-inflammatory activity of the imidazo[2,1-b]thiazole-6-acetic acids was tested, suggesting potential pharmacological applications .

科学研究应用

抗炎活性: Abignente、Arena 和 de Caprariis(1976 年)的早期研究重点是合成咪唑并[2,1-b]噻唑-6-乙酸乙酯和相应的乙酸,测试它们的抗炎活性 (Abignente、Arena 和 de Caprariis,1976).

抗结核活性: Ulusoy(2002 年)的一项研究合成了咪唑并[2,1-b]噻唑的新衍生物,并评估了它们的抗结核活性,显示出对结核分枝杆菌的不同程度的抑制作用 (Ulusoy,2002).

抗菌活性: Güzeldemirci 和 Küçükbasmacı(2010 年)的研究涉及合成带有咪唑并[2,1-b]噻唑部分的新型 1,2,4-三唑和 1,3,4-噻二唑,它们表现出有希望的抗菌活性 (Güzeldemirci 和 Küçükbasmacı,2010).

化学和生物学特性: Bell 和 Wei(1976 年)的一项研究重点是合成三环和双环稠合噻唑-2-乙酸衍生物,突出了它们的抗结核、抗抑郁和抗转移活性 (Bell 和 Wei,1976).

合成和抗癌活性: Potikha 和 Brovarets(2020 年)提出了一种组装咪唑并[2,1-b][1,3]噻唑体系的新方法,显示出抑制各种癌细胞(包括肾癌、前列腺癌和结肠癌细胞)生长的潜力 (Potikha 和 Brovarets,2020).

抗真菌活性: Çapan、Ulusoy、Ergenç 和 Kiraz(1999 年)的研究合成了 6-苯基咪唑并[2,1-b]噻唑的新衍生物,评估了它们对皮肤癣菌菌株的抗真菌活性,发现几种化合物的效果与标准治疗方法相当 (Çapan 等人,1999).

安全和危害

属性

IUPAC Name |

2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDVSEGUGJLVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1C=C(S2)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487362 |

Source

|

| Record name | (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid | |

CAS RN |

61984-81-4 |

Source

|

| Record name | 2-Bromoimidazo[2,1-b]thiazole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61984-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

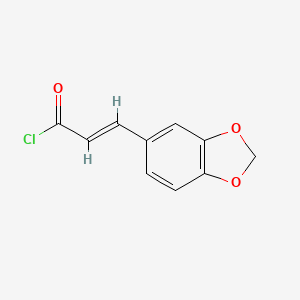

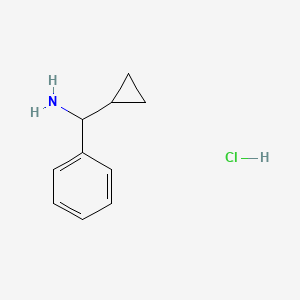

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

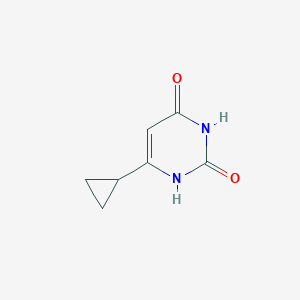

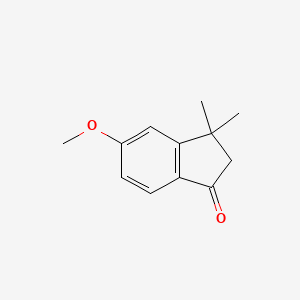

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

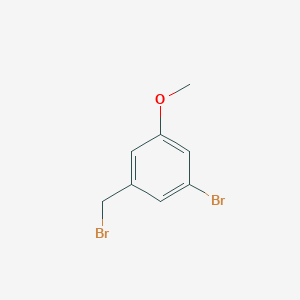

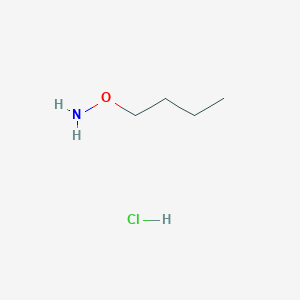

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)